(5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid
CAS No.:
Cat. No.: VC17880352
Molecular Formula: C10H16BNO3
Molecular Weight: 209.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16BNO3 |
|---|---|
| Molecular Weight | 209.05 g/mol |
| IUPAC Name | [5-(2-methylpiperidin-1-yl)furan-2-yl]boronic acid |
| Standard InChI | InChI=1S/C10H16BNO3/c1-8-4-2-3-7-12(8)10-6-5-9(15-10)11(13)14/h5-6,8,13-14H,2-4,7H2,1H3 |
| Standard InChI Key | RAASPWNWPWDBAN-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC=C(O1)N2CCCCC2C)(O)O |
Introduction
(5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid is a boronic acid derivative that features a furan ring and a piperidine moiety. This compound is notable for its applications in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals. The chemical structure includes a five-membered aromatic furan ring containing oxygen and a six-membered saturated piperidine ring, which is a nitrogen-containing heterocycle.
Applications in Research
(5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid participates in various chemical reactions essential for synthesizing complex organic molecules used in pharmaceuticals. Its ability to form reversible bonds makes it a valuable tool in medicinal chemistry for influencing enzyme activity or receptor binding in biological systems.
Applications Overview:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Used in the synthesis of pharmaceuticals due to its reactivity and ability to form reversible bonds. |
| Organic Synthesis | Acts as a building block for complex organic molecules. |
| Biological Systems | Can influence enzyme activity or receptor binding. |
Future Research Directions:
-
Pharmaceutical Development: Investigate its role in synthesizing novel pharmaceutical compounds.
-
Biological Activity: Study its effects on enzyme activity and receptor binding in biological systems.
-
Synthetic Methodologies: Optimize synthesis conditions to improve yield and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume